Cas no 152459-95-5 (Imatinib)
Imatinib è un inibitore delle tirosin-chinasi, utilizzato principalmente nel trattamento della leucemia mieloide cronica (LMC) e del tumore stromale gastrointestinale (GIST). Agisce bloccando selettivamente l'attività della proteina BCR-ABL, una chinasi anomala responsabile della proliferazione cellulare incontrollata nei pazienti affetti da LMC. Imatinib mostra anche efficacia nell'inibire altre chinasi, come c-KIT e PDGFR, coinvolte nella patogenesi del GIST. Grazie alla sua specificità, riduce significativamente gli effetti collaterali rispetto alle terapie tradizionali, come la chemioterapia sistemica. La sua biodisponibilità orale e il profilo farmacocinetico ben caratterizzato ne facilitano la somministrazione e il monitoraggio terapeutico.

Imatinib structure
Nome del prodotto:Imatinib
Imatinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- IMATINIB
- AKOS 91378
- IMA-3
- IMATINIB-D3
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- Imatinib Mesilate
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
- Imatinib mesylate
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Imatinib (CGP-57148B,CGP 57148,STI-571)
- Imatinib (STI571)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1iep
- 1xbb
- Imatinib free base
- STI571
- STI-571
- UNII-BKJ8M8G5HI
- Veenat
- ST-1571
- CGP057148B
- IMatinib-D4
- Imantinib base
- IMATINIB 99+%
- Cgp 57148
- Imatinib [INN:BAN]
- STI 571
- Imatinib Methansulfonate
- Imatinib(STI571)
- CGP 57148B
- BKJ8M8G5HI
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
- CGP-57148B
- HMS3244P10
- 152459-95-5
- DB00619
- Imatinib base
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- HY-15463
- SB17306
- NSC 759854
- HMS3244P06
- SY028029
- 1080014-82-9
- Gleevec (TN) (Novartis)
- AB00698388-11
- SR-01000763561-4
- Q-201231
- BRD-K92723993-066-22-7
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
- Kinome_3724
- Imatinib (INN)
- D08066
- MFCD05662257
- AB00698388_16
- EN300-123057
- SR-01000763561
- cid_5291
- STI-571; IMATINIB
- BI164570
- IMATINIB [WHO-DD]
- STI
- AKOS000280662
- SCHEMBL3827
- 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- HMS3244P14
- GTPL5687
- NCGC00159456-05
- MRF-0000449
- N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
- SW197805-5
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- ST 1571
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
- BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
- NCGC00159456-04
- IMATINIB [EMA EPAR]
- Imatinib (Gleevec)
- HMS3715P03
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- CS-0964
- N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- BRD-K92723993-066-04-5
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- NCGC00159456-01
- NSC-743414
- DTXSID3037125
- 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
- AB00698388-10
- PA-5291
- BCPP000205
- NSC743414
- Q177094
- 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- AB00698388_15
- alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
- alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
- CCRIS 9076
- Glamox (TN)
- NCGC00159456-06
- NS00009172
- NCGC00159456-03
- S2475
- NCGC00159456-02
- IMATINIB [INN]
- AB00698388-07
- NCGC00159456-16
- BRD-K92723993-066-02-9
- Imatinib, Free base
- AC-524
- Z1546624232
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
- NCGC00159456-09
- SDCCGSBI-0634386.P009
- ES-0058
- Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- CCG-101289
- NSC800772
- IMATINIB [MI]
- HMS2089D03
- BRD-K92723993-001-06-7
- Imatinib, 21
- ST1571
- CGP-57148
- NSC-800772
- SR-01000763561-6
- EX-A063
- BRD-K92723993-001-12-5
- NSC-759854
- BCP9000775
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 152459-95-5 (free base)
- BCP01542
- Gleevec(TM)
- AB00698388-12
- AB00698388-13
- Imatinibum
- imatinib-CD3
- I0906
- Pharmakon1600-01502276
- 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
- CHEBI:45783
- BIDD:GT0047
- IMATINIB [VANDF]
- Glamox
- HMS3656K04
- 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
- NCGC00159456-07
- CHEMBL941
- STK617705
- 112GI019
- L01XE01
- NSC 743414
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- NSC759854
- BDBM13530
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- DTXCID1017125
- Imatinib
-
- MDL: MFCD05662257
- Inchi: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- Chiave InChI: KTUFNOKKBVMGRW-UHFFFAOYSA-N
- Sorrisi: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
Proprietà calcolate
- Massa esatta: 493.259009g/mol
- Carica superficiale: 0
- XLogP3: 3.5
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta legami ruotabili: 7
- Massa monoisotopica: 493.259009g/mol
- Massa monoisotopica: 493.259009g/mol
- Superficie polare topologica: 86.3Ų
- Conta atomi pesanti: 37
- Complessità: 706
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 6
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3000
- Punto di fusione: 207.0 to 211.0 deg-C
- Punto di ebollizione: 715.75° C
- Punto di infiammabilità: No data available
- Indice di rifrazione: 1.67
- Solubilità: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 86.28000
- LogP: 4.61210
- pka: pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
- Merck: 4902
- Sensibilità: Sensibile al calore e all'aria
Imatinib Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H361
- Dichiarazione di avvertimento: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:UN 1662 6.1/PG 2
- WGK Germania:3
- Istruzioni di sicurezza: S28; S36/37; S45
- RTECS:CV5585673
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:6.1
- Frasi di rischio:R23/24/25; R40; R48/23/24; R51/53
- Livello di pericolo:6.1
- Gruppo di imballaggio:II
- Condizioni di conservazione:<0°C
- Gruppo di imballaggio:II
Imatinib Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Imatinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0964-200mg |
Imatinib |
152459-95-5 | 99.54% | 200mg |
$66.0 | 2022-04-27 | |
eNovation Chemicals LLC | D544410-25g |
Imatinib |
152459-95-5 | 95% | 25g |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | D517998-25g |
IMatinib |
152459-95-5 | 97% | 25g |
$380 | 2024-05-24 | |
eNovation Chemicals LLC | D517998-5g |
IMatinib |
152459-95-5 | 97% | 5g |
$265 | 2024-05-24 | |
abcr | AB285060-5 g |
4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, 97%; . |
152459-95-5 | 97% | 5g |
€86.30 | 2022-05-20 | |
Apollo Scientific | BIFK0025-10g |
Imatinib |
152459-95-5 | >99% | 10g |
£170.00 | 2025-02-19 | |
TRC | I268023-5g |
Imatinib |
152459-95-5 | 5g |
$249.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6230-100mg |
Imatinib |
152459-95-5 | 100% | 100mg |
¥ 298 | 2023-09-07 | |
Enamine | EN300-123057-10.0g |
N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
152459-95-5 | 95% | 10g |
$35.0 | 2023-06-08 | |
eNovation Chemicals LLC | K13829-25g |
Imatinib (Gleevec) |
152459-95-5 | 98% | 25g |
$380 | 2024-05-23 |
Imatinib Letteratura correlata
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
152459-95-5 (Imatinib) Prodotti correlati
- 501000-36-8(Dutacatib)
- 39627-98-0(2',6'-Picolinoxylidide)
- 641571-10-0(Nilotinib)
- 152459-95-5(Imatinib)
- 109-01-3(1-Methylpiperazine)
- 220127-57-1(Imatinib mesylate)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152459-95-5)Imatinib

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:152459-95-5)Imatinib

Purezza:99%
Quantità:100g
Prezzo ($):184.0